molecular formula C19H22N4O B1396329 2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol CAS No. 1306739-83-2

2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol

Cat. No. B1396329
M. Wt: 322.4 g/mol
InChI Key: ZZQJQHUOKKNPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dihydrofolate Reductase Inhibition

2-Amino-[1,3,5]triazino[1,2-a]benzimidazoles, a category closely related to the chemical compound , have been synthesized and evaluated for their potential as dihydrofolate reductase inhibitors. The compound 2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole was found particularly effective, with an IC50 value of 10.9 μM, indicating significant inhibitory activity (Dolzhenko, Dolzhenko, & Chui, 2005).

Antibacterial Activity

The heterocyclic nucleus s-triazino[1,2-a]benzimidazole has exhibited antibacterial properties. In a study, fluorinated 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole derivatives were synthesized and assessed for antibacterial activity. One compound with a 3′,5′-bis(trifluoromethyl)phenyl moiety demonstrated the best antibacterial activity in the series (Dolzhenko et al., 2005).

Antiproliferative Activity

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized and tested for antiproliferative activity against various human cancer cell lines. Compound 4m was found to be the most active, demonstrating potential as an anticancer agent (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Neuroprotective Effects

A derivative, 3-(2-furyl)-10-(2-phenylethyl)[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one (FTBI), was identified as a potent A(2A) adenosine receptor antagonist and exhibited neuroprotective effects against dopaminergic neurotoxins. This suggests potential therapeutic applications in dopaminergic degenerative diseases like Parkinson's Disease (Scatena et al., 2011).

Antitubercular Activity

Substituted benzimidazoles, which are structurally similar to the chemical , have been investigated as anti-tubercular agents. These compounds showed promising results against various strains of mycobacterium, indicating their potential in treating tuberculosis (Manivannan, 2019).

Adenosine Receptor Antagonism

3-Aryl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-ones, closely related to the compound of interest, have been designed as highly selective A₂B adenosine receptor antagonists. These compounds have shown high selectivity and potent activity, indicating potential use in a range of therapeutic applications (Taliani et al., 2012).

Spectroscopic and Structural Analysis

Studies have also focused on the synthesis, spectroscopic properties, and crystal structure determination of various benzimidazole derivatives, shedding light on the structural intricacies and potential modifications for enhanced activity (Hranjec et al., 2008).

properties

IUPAC Name

2-[3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-13-12-22-14-21(11-10-16-6-2-1-3-7-16)15-23-18-9-5-4-8-17(18)20-19(22)23/h1-9,24H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQJQHUOKKNPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CCO)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134277
Record name 1,3,5-Triazino[1,2-a]benzimidazole-1(2H)-ethanol, 3,4-dihydro-3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol

CAS RN

1306739-83-2
Record name 1,3,5-Triazino[1,2-a]benzimidazole-1(2H)-ethanol, 3,4-dihydro-3-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazino[1,2-a]benzimidazole-1(2H)-ethanol, 3,4-dihydro-3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol
Reactant of Route 2
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol
Reactant of Route 3
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol
Reactant of Route 4
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol
Reactant of Route 5
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol
Reactant of Route 6
2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol

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